Fluoresceinamine Maleic Acid Monoamide
Overview
Description
Fluoresceinamine Maleic Acid Monoamide is a biochemical reagent widely used in life science research. It is known for its fluorescent properties, making it a valuable tool in various scientific applications. The compound has the chemical formula C24H15NO8 and a molecular weight of 445.38 g/mol .
Scientific Research Applications
Fluoresceinamine Maleic Acid Monoamide is extensively used in various scientific research fields:
Chemistry: It serves as a fluorescent probe in analytical chemistry for detecting and quantifying different substances.
Biology: The compound is used in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: It is employed in diagnostic assays and imaging techniques to study disease mechanisms and monitor therapeutic responses.
Industry: The compound is used in the development of fluorescent dyes and labeling reagents for various industrial applications
Safety and Hazards
Mechanism of Action
Target of Action
Fluoresceinamine Maleic Acid Monoamide is primarily used as a biochemical reagent . It is an intermediate in the production of fluorescent labeling reagents . .
Result of Action
The primary result of this compound’s action is the fluorescent labeling of target molecules, which allows for their detection and visualization under fluorescence microscopy . .
Biochemical Analysis
Biochemical Properties
As a biochemical reagent, it is likely to interact with various enzymes, proteins, and other biomolecules in the context of life science research .
Cellular Effects
As a biochemical reagent, it is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a biochemical reagent, it is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoresceinamine Maleic Acid Monoamide is synthesized through a series of chemical reactions involving fluoresceinamine and maleic acid. The process typically involves the reaction of fluoresceinamine with maleic anhydride under controlled conditions to form the monoamide derivative. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Fluoresceinamine Maleic Acid Monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent compound with similar applications in labeling and imaging.
Rhodamine B: A fluorescent dye used in various scientific and industrial applications.
Texas Red: A fluorescent dye with applications in microscopy and flow cytometry
Uniqueness
Fluoresceinamine Maleic Acid Monoamide is unique due to its specific chemical structure, which provides distinct fluorescent properties. Its ability to form stable conjugates with various biomolecules makes it a valuable tool in life science research. Additionally, its compatibility with different analytical techniques enhances its versatility compared to other fluorescent compounds .
Properties
IUPAC Name |
(Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPCTIVGNRMCN-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446268 | |
Record name | Fluoresceinamine Maleic Acid Monoamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75900-74-2 | |
Record name | Fluoresceinamine Maleic Acid Monoamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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